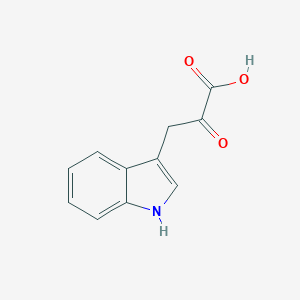

Indole-3-pyruvic acid

Descripción

Indolepyruvate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Indole-3-pyruvic acid has been reported in Arabidopsis thaliana, Trypanosoma brucei, and other organisms with data available.

3-(indol-3-yl)pyruvic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(1H-indol-3-yl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTKLPZEZYGQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042053 | |

| Record name | Indole-3-pyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-12-1 | |

| Record name | Indole-3-pyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indol-3-yl pyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-pyruvic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-pyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-pyruvic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-PYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QM0LT13A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indolepyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Historical Context of Indole-3-Pyruvic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-pyruvic acid (IPyA) is a pivotal intermediate in the primary biosynthetic pathway of auxin, the master plant hormone indole-3-acetic acid (IAA). Its discovery and characterization were crucial milestones in understanding plant growth and development, with implications for agriculture and therapeutic development. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of IPyA, detailed experimental protocols from seminal studies, quantitative data on its endogenous levels, and a depiction of its central role in auxin biosynthesis.

Historical Context: The Quest for the "Growth Substance"

The journey to understanding this compound is intrinsically linked to the broader history of auxin research. The concept of a "growth substance" in plants emerged in the late 19th and early 20th centuries through the work of scientists like Charles Darwin, who observed the transmission of a growth-promoting influence in plants. However, it was not until the 1930s that indole-3-acetic acid (IAA) was identified as the primary auxin.

The focus then shifted to elucidating the biosynthetic pathways leading to IAA. Early research suggested that tryptophan was a likely precursor to IAA. This hypothesis set the stage for the search for intermediate molecules connecting tryptophan to the final auxin product. The this compound (IPyA) pathway emerged as a primary route for auxin biosynthesis in plants. The instability of IPyA in solution presented a significant analytical challenge to early researchers.

A significant breakthrough in the study of indole compounds in plants came with the application of paper chromatography in the 1950s. This technique allowed for the separation and identification of various indolic substances from plant extracts, paving the way for the eventual identification of IPyA as a key player in auxin biosynthesis. The definitive identification and quantification of endogenous IPyA, however, had to await the development of more sophisticated analytical techniques in the late 1980s.

The this compound (IPyA) Biosynthesis Pathway

The IPyA pathway is now recognized as a major route for IAA biosynthesis in plants. This two-step process is highly conserved across the plant kingdom. The pathway begins with the amino acid tryptophan.

The key enzymes involved in this pathway are:

-

Tryptophan Aminotransferases (TAA1/TARs): These enzymes catalyze the conversion of tryptophan to this compound.

-

YUCCA (YUC) family of flavin monooxygenases: These enzymes are responsible for the conversion of IPyA to IAA.

Key Experiments in the Identification and Quantification of this compound

The conclusive identification and quantification of the labile IPyA molecule were significant achievements in plant science. Two seminal studies, one in tomato and another in Arabidopsis thaliana, provided the definitive evidence for its endogenous presence and established the methodologies for its analysis.

First Measurement of Endogenous Indole-3-Pyruvate in Tomato Shoots (Cooney and Nonhebel, 1989)

This study was the first to definitively identify and measure endogenous IPyA in plant tissue, a challenging task due to the molecule's instability.[1]

Experimental Protocol:

The core of their methodology was the stabilization of IPyA through derivatization immediately upon extraction.

Methodology Details:

-

Extraction: Tomato shoot tissue was homogenized in a buffer to release the cellular contents.

-

Derivatization: The crude extract was immediately treated with pentafluorobenzylhydroxylamine (PFBHA). This reagent reacts with the keto group of IPyA to form a stable oxime derivative. This step was critical to prevent the degradation of IPyA.

-

Purification: The derivatized IPyA was then purified from the complex plant extract using a combination of solvent partitioning and high-performance liquid chromatography (HPLC).

-

Analysis: The purified derivative was analyzed by gas chromatography-mass spectrometry (GC-MS). The mass spectrum of the derivative from the plant extract was compared to that of a synthesized standard to confirm its identity. Quantification was achieved using gas chromatography with an electron capture detector, which is highly sensitive to the pentafluorobenzyl group.

Quantitative Data:

This pioneering work determined the endogenous levels of IPyA in young tomato shoots to be between 8 and 10 nanograms per gram of fresh weight.[1]

Determination of this compound Levels in Arabidopsis thaliana (Tam and Normanly, 1998)

This study adapted and refined the methodology for the model plant Arabidopsis thaliana, providing further evidence for the widespread importance of the IPyA pathway.[2]

Experimental Protocol:

Similar to the work on tomato, this protocol relied on the stabilization of IPyA through derivatization, followed by purification and sensitive detection.

Methodology Details:

-

Derivatization in Crude Extract: IPyA in the crude plant extract was derivatized with hydroxylamine to form a stable oxime.[2]

-

Purification: The derivatized IPyA was purified using ethyl acetate partitioning, solid-phase extraction with a C18 resin, and reversed-phase high-performance liquid chromatography (HPLC).[2]

-

Analysis: The final analysis was performed using gas chromatography-selected ion monitoring-mass spectrometry (GC-SIM-MS), a highly sensitive and specific technique for quantifying low-abundance molecules.[2]

Quantitative Data:

The levels of IPyA in Arabidopsis seedlings were found to vary with age, ranging from 4 to 13 nanograms per gram, with a peak at 7-9 days after germination.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for endogenous this compound levels from the key studies.

| Plant Species | Tissue | Age of Tissue | Endogenous IPyA Level (ng/g fresh weight) | Reference |

| Tomato (Lycopersicon esculentum) | Shoots | Young | 8 - 10 | [1] |

| Arabidopsis thaliana | Seedlings | 5 - 12 days | 4 - 13 | [2] |

Early Methodologies: Paper Chromatography

Long before the advent of GC-MS, paper chromatography was a important tool for the separation of indole compounds from plant extracts. The work of Stowe and Thimann in 1954 was instrumental in applying this technique to the study of auxins and related molecules.[3]

Experimental Protocol (Stowe and Thimann, 1954):

While the original paper does not explicitly report the isolation of IPyA, the methodology laid the groundwork for separating indolic compounds, which would have included IPyA.

-

Extraction: Plant material was extracted with a solvent such as ether or methanol.

-

Chromatography: The extract was spotted onto a strip of filter paper. The paper was then placed in a sealed tank containing a solvent system (e.g., isopropanol-ammonia-water). The solvent would move up the paper by capillary action, separating the different compounds in the extract based on their differential partitioning between the stationary phase (the paper) and the mobile phase (the solvent).

-

Visualization: After the chromatogram was developed, the separated indole compounds were visualized by spraying the paper with a colorimetric reagent, such as the Salkowski or Ehrlich reagent, which produces colored spots in the presence of indoles. The position of the spots (Rf value) could be compared to that of known standards to tentatively identify the compounds.

Conclusion and Future Directions

The discovery and characterization of this compound represent a significant chapter in the history of plant biology. The development of innovative analytical techniques to overcome the challenges posed by its instability were key to confirming its role as a central intermediate in auxin biosynthesis. For researchers in drug development, understanding the biosynthesis of a key signaling molecule like auxin can provide insights into potential targets for modulating biological processes. The enzymes of the IPyA pathway, TAA1/TARs and YUCCAs, could be targets for the development of novel herbicides or plant growth regulators. Furthermore, as auxin and its metabolites are also found in and interact with microorganisms, including those in the human gut, a deeper understanding of these pathways may have implications for microbiome research and therapeutic development. Future research will likely focus on the intricate regulation of the IPyA pathway and its interaction with other metabolic and signaling networks in both plants and other organisms.

References

- 1. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The paper chromatography of indole compounds and some indole-containing auxins of plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Indole-3-Pyruvic Acid in Auxin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of developmental processes, from embryogenesis to senescence. The indole-3-pyruvic acid (IPA) pathway has emerged as the predominant route for IAA biosynthesis in many plant species. This technical guide provides an in-depth exploration of the IPA pathway, detailing its core enzymatic components, regulatory mechanisms, and interplay with other metabolic routes. We present a comprehensive summary of quantitative enzymatic data, detailed experimental protocols for key assays, and visual representations of the pathway and associated experimental workflows to serve as a critical resource for researchers in plant biology and drug development seeking to understand and manipulate auxin homeostasis.

The this compound (IPA) Pathway: A Two-Step Conversion of Tryptophan to Auxin

The biosynthesis of IAA via the IPA pathway is a highly conserved two-step enzymatic process that begins with the amino acid L-tryptophan (Trp).[1][2] This pathway is considered the main route for auxin production in plants like Arabidopsis thaliana.[2][3]

The initial step involves the conversion of Trp to IPA. This reversible transamination reaction is catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1) and its homologs, the TRYPTOPHAN AMINOTRANSFERASE-RELATED (TAR) proteins.[1][2] These enzymes are pyridoxal-5'-phosphate (PLP)-dependent.[4]

In the subsequent and rate-limiting step, IPA is oxidatively decarboxylated to form IAA.[3][5] This irreversible reaction is catalyzed by the YUCCA (YUC) family of flavin-containing monooxygenases (FMOs).[5][6] The YUC enzymes utilize NADPH and molecular oxygen to drive this conversion.[6] Genetic studies have demonstrated that both TAA/TAR and YUC enzyme families are essential for proper plant development, and their functions are genetically linked within the same pathway.[3][7]

Quantitative Analysis of Key Enzymes in the IPA Pathway

The efficiency and regulation of the IPA pathway are dictated by the kinetic properties of its core enzymes. Understanding these parameters is crucial for developing models of auxin biosynthesis and for designing targeted inhibitors.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |

| TAA1 | L-Tryptophan | 43.6 | - | - | Arabidopsis thaliana | [1][8] |

| TAA1 | This compound (IPyA) | 0.7 | - | - | Arabidopsis thaliana | [1][8] |

| YUC6 | This compound (IPyA) | - | ~0.14 | - | Arabidopsis thaliana | [6] |

| YUC6 | NADPH | - | 0.31 | - | Arabidopsis thaliana | [9] |

Note: '-' indicates data not available in the cited sources.

Regulation of the IPA Pathway

The precise control of auxin levels is critical for normal plant growth and development. The IPA pathway is regulated at multiple levels, including transcriptional control of the TAA/TAR and YUC genes and post-translational regulation of enzyme activity.

A key regulatory mechanism is the negative feedback inhibition of TAA1 by its product, IPA .[1][8] The significantly lower Km value of TAA1 for IPA compared to Trp suggests that even low concentrations of IPA can competitively inhibit the forward reaction, preventing the over-accumulation of this intermediate.[1][8] This feedback loop, coupled with the "pull" from the YUC enzymes converting IPA to IAA, maintains a stable, low-level pool of IPA.[1][8] Overexpression of TAA1 alone does not lead to a significant increase in IAA levels, highlighting the rate-limiting role of the YUC-catalyzed step.[1]

Crosstalk with Other Biosynthetic and Signaling Pathways

The IPA pathway does not operate in isolation. It is integrated into the broader metabolic and signaling networks of the plant. While the IPA pathway is a major contributor to the total auxin pool, other Trp-dependent pathways, such as the indole-3-acetamide (IAM), tryptamine (TAM), and indole-3-acetaldoxime (IAOx) pathways, also exist.[2][10][11] The relative contribution of each pathway can vary depending on the plant species, tissue type, and developmental stage.

Furthermore, auxin signaling, which is downstream of its biosynthesis, exhibits extensive crosstalk with other phytohormone signaling pathways, including those for abscisic acid (ABA), jasmonic acid (JA), cytokinins, and gibberellins.[10][12][13] This intricate network of interactions allows for the fine-tuning of developmental responses to both internal cues and external environmental stimuli.

Experimental Protocols

Quantification of this compound (IPA) by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of indole compounds.[14][15][16]

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction buffer (e.g., 80% acetone in water with 2.5 mM diethyl dithiocarbamate)[16]

-

Internal standard (e.g., [13C6]-IPA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Flash-freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder.

-

Add a defined volume of cold extraction buffer containing the internal standard to the powdered tissue.

-

Vortex vigorously and incubate on ice.

-

Centrifuge at high speed to pellet debris.

-

Collect the supernatant and pass it through a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove interfering compounds.

-

Elute the indole compounds with an appropriate solvent (e.g., methanol).

-

Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Monitor the specific parent-to-daughter ion transitions for both native IPA and the internal standard for quantification.

In Vitro Tryptophan Aminotransferase (TAA1) Activity Assay

This protocol is based on the principles of aminotransferase assays.[17][18][19]

Materials:

-

Purified recombinant TAA1 enzyme

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

-

L-Tryptophan (substrate)

-

α-Ketoglutarate (amino group acceptor)

-

Pyridoxal-5'-phosphate (PLP, cofactor)

-

Reaction termination solution (e.g., acidic solution)

-

HPLC system for product detection (glutamate or IPA)

Procedure:

-

Prepare a reaction mixture containing assay buffer, PLP, and α-ketoglutarate.

-

Add the purified TAA1 enzyme to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding L-Tryptophan.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction by adding the termination solution.

-

Analyze the reaction mixture by HPLC to quantify the amount of glutamate or IPA produced.

-

Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of protein).

In Vitro YUCCA (YUC) Enzyme Activity Assay

This protocol is based on the characterization of YUC6.[6]

Materials:

-

Purified recombinant YUC enzyme

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound (IPA, substrate)

-

NADPH (cofactor)

-

Reaction termination solution (e.g., acetonitrile)

-

HPLC system with a fluorescence detector for IAA quantification

Procedure:

-

Prepare a reaction mixture containing assay buffer and NADPH.

-

Add the purified YUC enzyme to the mixture and pre-incubate.

-

Initiate the reaction by adding IPA.

-

Incubate at the optimal temperature for a specific time.

-

Terminate the reaction by adding acetonitrile.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC with fluorescence detection to quantify the IAA produced.

-

Determine the enzyme's specific activity.

Visualizing the IPA Pathway and Experimental Workflows

The Core this compound Pathway

Caption: The core enzymatic steps of the this compound pathway.

Experimental Workflow for IPA Quantification

Caption: A typical experimental workflow for quantifying IPA from plant tissues.

Logical Relationship of Feedback Regulation in the IPA Pathway

Caption: Feedback inhibition of TAA1 by its product, IPA.

References

- 1. pnas.org [pnas.org]

- 2. jircas.go.jp [jircas.go.jp]

- 3. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Roles of Auxin Biosynthesis YUCCA Gene Family in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biochemical mechanism of auxin biosynthesis by an arabidopsis YUCCA flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Researchers clarify main auxin biosynthesis pathway | RIKEN [riken.jp]

- 8. This compound regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Auxin cross-talk: integration of signalling pathways to control plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. file.elabscience.com [file.elabscience.com]

Indole-3-Pyruvic Acid: A Central Precursor in Auxin Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA), the principal auxin in most plants, is a critical signaling molecule that orchestrates a vast array of developmental processes, from cell division and elongation to organogenesis and tropic responses. The biosynthesis of IAA is a tightly regulated process, with multiple pathways contributing to its production. Among these, the indole-3-pyruvic acid (IPyA) pathway is now widely recognized as the main route for IAA biosynthesis in plants.[1][2][3][4] This technical guide provides a comprehensive overview of the IPyA pathway, detailing the enzymatic steps, key molecular players, quantitative data, and experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers in plant biology, microbiology, and drug development who are investigating auxin metabolism and its potential for therapeutic or agricultural applications.

The this compound (IPyA) Pathway: A Two-Step Conversion

The IPyA pathway is a tryptophan-dependent route for IAA biosynthesis that is highly conserved across the plant kingdom.[5][6][7] It involves a two-step enzymatic conversion from L-tryptophan (Trp) to IAA.

-

Conversion of Tryptophan to this compound: The initial step is the transamination of L-tryptophan to yield this compound. This reaction is catalyzed by a family of pyridoxal 5'-phosphate (PLP)-dependent aminotransferases known as TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1) and its homologs, TRYPTOPHAN AMINOTRANSFERASE-RELATED (TAR) proteins.[1][3]

-

Conversion of this compound to Indole-3-Acetic Acid: The second and rate-limiting step is the oxidative decarboxylation of IPyA to form IAA.[4][8] This reaction is catalyzed by the YUCCA (YUC) family of flavin-containing monooxygenases.[1][3][9]

Biochemical Logic of the IPyA Pathway

The two-step nature of the IPyA pathway allows for precise regulation of IAA production. The expression and activity of both TAA/TAR and YUC enzymes are subject to developmental and environmental cues, ensuring that IAA levels are maintained within an optimal range for proper plant growth and response.

Quantitative Data on the IPyA Pathway

Precise quantification of the intermediates and enzymatic activities within the IPyA pathway is crucial for understanding its regulation and contribution to the overall auxin pool.

| Parameter | Value | Organism/Enzyme | Reference |

| IPA Concentration | 4-13 ng/g fresh weight | Arabidopsis thaliana seedlings (5-12 days old) | [10] |

| 53.8 ± 7.5 ng/g fresh weight | Arabidopsis thaliana seedlings (3 weeks old) | [1] | |

| 8-10 ng/g fresh weight | Tomato shoots | [11] | |

| TAA1 Kinetic Parameters | Km for Tryptophan: 43.6 µM | Arabidopsis thaliana TAA1 | [12][13][14] |

| Km for IPyA (reverse reaction): 0.7 µM | Arabidopsis thaliana TAA1 | [12][13][14] | |

| IAA Production | 1.8-fold increase in TAA1ox YUC6ox co-overexpression plants | Arabidopsis thaliana | [1] |

Experimental Protocols

Quantification of this compound (IPA) by GC-MS

Due to the inherent instability of IPyA, derivatization is a critical step for its accurate quantification.[15][16] This protocol is adapted from methodologies developed for Arabidopsis thaliana.[10]

a. Sample Preparation and Extraction:

-

Harvest and freeze 50-100 mg of plant tissue in liquid nitrogen.

-

Homogenize the frozen tissue in a suitable extraction buffer.

-

Add an internal standard, such as [13C11,15N]IPyA, for isotope dilution quantification.

-

Centrifuge the homogenate to pellet cellular debris.

b. Derivatization:

-

To the crude extract, add hydroxylamine hydrochloride to form the more stable IPA-oxime derivative.[10] Other derivatizing agents like pentafluorobenzylhydroxylamine can also be used.[10][11]

-

Incubate the reaction mixture to ensure complete derivatization.

c. Purification:

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Further purify the sample using solid-phase extraction (SPE) with a C18 resin.[10]

-

An additional purification step using reversed-phase high-performance liquid chromatography (HPLC) may be necessary.[10]

d. GC-MS Analysis:

-

The purified and derivatized sample is then analyzed by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode for sensitive and specific detection of the IPA derivative.[10]

References

- 1. Tryptophan metabolism via transamination. In vitro aminotransferase assay using dinitrophenylhydrazine method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. klpmp.ibcas.ac.cn [klpmp.ibcas.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Auxin and Tryptophan Homeostasis Are Facilitated by the ISS1/VAS1 Aromatic Aminotransferase in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. The pathway of auxin biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The main auxin biosynthesis pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Biochemical Mechanism of Auxin Biosynthesis by an Arabidopsis YUCCA Flavin-containing Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Auxin biosynthesis by the YUCCA flavin monooxygenases controls the formation of floral organs and vascular tissues in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Tryptophan aminotransferase activity in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Route from Tryptophan to Indole-3-Pyruvic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indole-3-pyruvic acid (IPyA) is a pivotal intermediate in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA), and a significant metabolite in various microorganisms. The enzymatic conversion of L-tryptophan to IPyA represents the initial and often rate-limiting step in the IPyA pathway. This technical guide provides an in-depth overview of the core aspects of this conversion, focusing on the enzymes involved, their kinetic properties, and the experimental protocols for their study.

Core Concepts of the Conversion

The transformation of L-tryptophan to this compound is primarily catalyzed by two main classes of enzymes: Tryptophan Aminotransferases (TAs) and L-amino acid Oxidases (LAAOs).

Tryptophan Aminotransferases (TAs) , also known as Tryptophan Transaminases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from L-tryptophan to an α-keto acid acceptor. The most common amino acceptor is α-ketoglutarate, which is converted to L-glutamate in the process.[1] In plants, the TAA family of aminotransferases is responsible for converting tryptophan to IPyA.[2][3] The reaction is reversible, and the equilibrium can be influenced by substrate and product concentrations.[4]

L-amino acid Oxidases (LAAOs) are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids.[5] In this reaction, L-tryptophan is oxidized to the corresponding α-imino acid, which then spontaneously hydrolyzes to IPyA and ammonia. This process also produces hydrogen peroxide as a byproduct. While less commonly cited for primary auxin biosynthesis in plants, LAAOs contribute to this conversion in various organisms.[6][7]

Quantitative Enzyme Kinetics

The efficiency and substrate affinity of enzymes catalyzing the tryptophan to IPyA conversion are critical parameters for their application in biocatalysis and for understanding their physiological roles. The following tables summarize key kinetic data for characterized Tryptophan Aminotransferases.

| Enzyme Source | Amino Acceptor | Km (L-Tryptophan) | Km (this compound) | Ki (Inhibitor) | Reference |

| Enterobacter cloacae | 2-oxoglutarate | 3.3 mM | 24 µM | - | [1] |

| Arabidopsis thaliana (TAA1) | Pyruvate | 43.6 µM | 0.7 µM | 276 nM (PVM2031) | [4][8] |

| Pig Heart AST | 2-oxoglutarate | ≥ 200 mM | - | - | [9] |

Signaling and Metabolic Pathways

The conversion of tryptophan to IPyA is a crucial step in the tryptophan-dependent auxin biosynthesis pathway in plants. This pathway is essential for numerous developmental processes.[2][3][4]

In the broader context of auxin biosynthesis, IPyA is further metabolized to indole-3-acetaldehyde (IAAld) by indole-3-pyruvate decarboxylase (IPDC) and subsequently to indole-3-acetic acid (IAA) by an aldehyde oxidase.[10]

Experimental Protocols

Tryptophan Aminotransferase Activity Assay

This protocol is adapted from studies on bacterial and plant TAs and measures the formation of IPyA.

Materials:

-

Purified Tryptophan Aminotransferase

-

L-Tryptophan solution (e.g., 50 mM in reaction buffer)

-

α-ketoglutarate solution (e.g., 100 mM in reaction buffer)

-

Pyridoxal 5'-phosphate (PLP) solution (e.g., 1 mM)

-

Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)

-

Salkowski reagent (0.5 M FeCl3 in 35% perchloric acid)[11] or a method to trap IPyA as a borate complex.[12]

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing reaction buffer, L-tryptophan, α-ketoglutarate, and PLP.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the purified enzyme.

-

Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a strong acid (e.g., HCl) or by heat inactivation.

-

For colorimetric quantification, add Salkowski reagent and incubate in the dark for 30 minutes.[11]

-

Measure the absorbance at a specific wavelength (e.g., 530 nm for the Salkowski reaction).

-

Alternatively, the formation of an IPyA-borate complex can be monitored spectrophotometrically at 327 nm.[12]

-

Create a standard curve using known concentrations of IPyA to quantify the amount of product formed.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of IPyA. Due to the instability of IPyA, derivatization is often employed.[13][14]

Materials:

-

Reaction samples

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a gradient of methanol and acidified water)

-

IPyA standard

-

Derivatizing agent (optional, e.g., hydroxylamine)[15]

Procedure:

-

Stop the enzymatic reaction and centrifuge to remove the enzyme and any precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

(Optional) Derivatize the sample to stabilize IPyA. For example, react with hydroxylamine to form the more stable IPyA-oxime.[15]

-

Inject the sample into the HPLC system.

-

Elute the compounds using a suitable mobile phase gradient.

-

Detect IPyA (or its derivative) based on its retention time and UV absorbance (e.g., around 280 nm).

-

Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of IPyA.

Experimental and Production Workflow

The general workflow for producing and utilizing enzymes for the conversion of tryptophan to IPyA, particularly in a research or biocatalysis context, can be summarized as follows.

Conclusion

The enzymatic conversion of tryptophan to this compound is a well-established biochemical reaction with significant implications for plant biology and biotechnology. Tryptophan aminotransferases are the primary enzymes responsible for this conversion, and their kinetic properties have been characterized from various sources. The protocols outlined in this guide provide a foundation for researchers to study this important reaction and to harness these enzymes for the biocatalytic production of IPyA and its derivatives. Further research into novel enzymes with improved stability, activity, and substrate specificity will continue to advance this field.

References

- 1. Involvement of L-tryptophan aminotransferase in indole-3-acetic acid biosynthesis in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]

- 6. US8518665B2 - Methods for making 3-indole-pyruvic acid from tryptophan using a tryptophan deaminase - Google Patents [patents.google.com]

- 7. Endogenous Indole Pyruvate Pathway for Tryptophan Metabolism Mediated by IL4I1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Tryptophan metabolism via transamination. In vitro aminotransferase assay using dinitrophenylhydrazine method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]

- 14. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indole-3-Pyruvic Acid Pathway: A Cornerstone of Auxin Biosynthesis in Arabidopsis thaliana

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a critical regulator of nearly every aspect of plant growth and development. In the model organism Arabidopsis thaliana, the predominant route for IAA biosynthesis is the indole-3-pyruvic acid (IPA) pathway. This two-step enzymatic cascade, involving the Tryptophan Aminotransferase of Arabidopsis (TAA)/Tryptophan Aminotransferase-Related (TAR) and YUCCA (YUC) families of enzymes, provides precise spatiotemporal control over auxin production, thereby orchestrating a vast array of developmental processes. Understanding the intricacies of this pathway, from its core enzymatic reactions to its complex regulatory networks, is paramount for advancements in plant science and the development of novel plant growth regulators. This technical guide provides an in-depth overview of the IPA pathway in Arabidopsis thaliana, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers and professionals in the field.

The Core this compound (IPA) Metabolic Pathway

The IPA pathway is a highly conserved auxin biosynthesis route in the plant kingdom.[1] It consists of two primary enzymatic steps that convert the amino acid tryptophan into indole-3-acetic acid (IAA).[2][3]

-

Conversion of Tryptophan to this compound (IPA): The initial and rate-limiting step is the conversion of L-tryptophan to IPA. This reaction is catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of enzymes, including TAA1 and its homologs, the Tryptophan Aminotransferase-Related (TAR) proteins.[1][4] These enzymes are pyridoxal-5'-phosphate (PLP)-dependent aminotransferases.[5]

-

Conversion of this compound to Indole-3-Acetic Acid (IAA): The subsequent and irreversible oxidative decarboxylation of IPA to form IAA is catalyzed by the YUCCA (YUC) family of flavin monooxygenases.[4][6] YUC enzymes utilize FAD and NADPH to facilitate this conversion.[7] The expression of YUC genes is considered a rate-limiting step in auxin biosynthesis.[8]

Genetic and biochemical evidence has firmly established that the TAA/TAR and YUC enzyme families function in a linear pathway, contrary to earlier hypotheses of them acting in independent routes.[9][10][11]

Quantitative Data on the IPA Pathway in Arabidopsis thaliana

Precise quantification of metabolites and gene expression within the IPA pathway is crucial for understanding its dynamics. The following tables summarize key quantitative data from various studies on Arabidopsis thaliana.

Table 1: Metabolite Concentrations in Wild-Type Arabidopsis thaliana

| Metabolite | Tissue/Age | Concentration (ng/g fresh weight) | Reference |

| This compound (IPA) | 3-week-old seedlings | 53.8 ± 7.5 | [9] |

| This compound (IPA) | Buds | ~371 (6.9-fold increase relative to seedlings) | [9] |

| This compound (IPA) | 5 to 12-day-old seedlings | 4 to 13 | [12] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Reference |

| TAA1 | Tryptophan | 43.6 | [1] |

| TAA1 | This compound (reverse reaction) | 0.7 | [1] |

Table 3: Relative Expression Levels of TAA/TAR and YUC Genes in cuc1 cuc2 Mutant Embryos

| Gene | Relative Expression Level (Mutant vs. Wild-Type) | Reference |

| TAA1 | Upregulated | [13] |

| TAR4 | Upregulated | [13] |

| YUC1 | Downregulated | [13] |

| YUC4 | Downregulated | [13] |

Regulation of the IPA Pathway

The IPA pathway is subject to intricate multi-level regulation to ensure precise auxin homeostasis.

Transcriptional Regulation

The expression of both TAA/TAR and YUC genes is spatiotemporally regulated throughout plant development.[4] For instance, in shoots, YUC1, YUC2, YUC4, and YUC6 are the predominantly expressed members, while YUC3, YUC5, YUC7, YUC8, and YUC9 are primarily responsible for auxin production in roots.[1] Various transcription factors modulate the expression of these genes in response to developmental and environmental cues.[7]

Post-Transcriptional Regulation

Emerging evidence suggests that post-transcriptional mechanisms, such as alternative splicing and polyadenylation, also contribute to the regulation of the IPA pathway.[2][3]

Feedback Regulation

The IPA pathway is controlled by feedback mechanisms. High levels of IAA can transcriptionally repress genes involved in the IPA pathway, including TAR2, YUC1, YUC2, YUC4, and YUC6.[3] Furthermore, the product of the TAA1/TARs, this compound (IPyA), acts as a negative feedback regulator of TAA1 activity through competitive inhibition.[1][14] This "push and pull" mechanism between the TAA/TAR and YUC enzymes maintains IPyA at low levels, preventing its non-enzymatic conversion to IAA.[1]

Experimental Protocols

Quantification of Auxin and its Precursors by LC-MS/MS

This protocol outlines a general procedure for the extraction, purification, and quantification of IAA and its precursors from Arabidopsis thaliana tissues.

Materials:

-

Plant tissue (2-20 mg fresh weight)

-

Homogenization buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Stable isotope-labeled internal standards (e.g., [13C6]IAA, [13C11,15N]IPyA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Derivatization agent (if using GC-MS)

-

LC-MS/MS system

Procedure:

-

Sample Homogenization:

-

Extraction:

-

Centrifuge the homogenate to pellet debris.

-

Collect the supernatant containing the auxin metabolites.

-

-

Purification by Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.[2]

-

Equilibrate the cartridge with an appropriate acidic buffer (e.g., 5 mM HCl).[2]

-

Load the sample extract onto the cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute the auxin metabolites with a suitable solvent (e.g., 80% methanol).[15]

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and resuspend in the initial mobile phase.[15]

-

Inject the sample into the LC-MS/MS system.

-

Separate the metabolites using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[16]

-

Detect and quantify the metabolites using tandem mass spectrometry in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.[16]

-

In Vitro Enzyme Assay for YUC Flavin Monooxygenases

This protocol describes a method to assess the enzymatic activity of YUC proteins in vitro.

Materials:

-

Purified recombinant YUC protein

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Substrate: this compound (IPyA)

-

Cofactors: NADPH, FAD

-

Internal standard for quantification (e.g., deuterated IAA)

-

Ethyl acetate

-

GC-MS or LC-MS/MS system

Procedure:

-

Reaction Setup:

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).[17]

-

-

Reaction Termination and Extraction:

-

Analysis:

-

Analyze the extracted sample by GC-MS or LC-MS/MS to quantify the amount of IAA produced.

-

Visualizing the IPA Pathway and Experimental Workflows

Signaling Pathway Diagram

Caption: The this compound (IPA) pathway for auxin biosynthesis in Arabidopsis thaliana.

Experimental Workflow for Auxin Quantification

Caption: A generalized experimental workflow for the quantification of auxin and its precursors.

Conclusion

The this compound pathway represents the primary route for auxin biosynthesis in Arabidopsis thaliana, playing a pivotal role in shaping plant architecture and mediating responses to the environment. The intricate regulation of the TAA/TAR and YUC enzyme families ensures the precise production of auxin, highlighting the complexity of phytohormone homeostasis. The methodologies and data presented in this guide offer a foundational resource for researchers seeking to further unravel the mechanisms of auxin biosynthesis and for professionals aiming to develop novel strategies for modulating plant growth and development. Continued investigation into this crucial pathway will undoubtedly yield further insights into the fundamental principles of plant biology and open new avenues for agricultural and biotechnological innovation.

References

- 1. Bioinformatics Analysis of Phylogeny and Transcription of TAA/YUC Auxin Biosynthetic Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of Auxin Metabolites in Arabidop... [protocols.io]

- 3. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Roles of Auxin Biosynthesis YUCCA Gene Family in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Arabidopsis YUCCA1 Flavin Monooxygenase Functions in the this compound Branch of Auxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression of the auxin biosynthetic genes YUCCA1 and YUCCA4 is dependent on the boundary regulators CUP-SHAPED COTYLEDON genes in the Arabidopsis thaliana embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

Bacterial Synthesis of Indole-3-Pyruvic Acid from Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-pyruvic acid (IPyA) is a pivotal intermediate in the biosynthesis of the phytohormone indole-3-acetic acid (IAA) in many bacteria. The conversion of L-tryptophan to IPyA, catalyzed by the enzyme tryptophan aminotransferase, represents the initial and often rate-limiting step in the indole-3-pyruvate (IPA) pathway. This technical guide provides an in-depth overview of the bacterial synthesis of IPyA from tryptophan, consolidating key data on enzyme kinetics, optimal production conditions, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, synthetic biology, and drug development who are interested in harnessing and optimizing this important biochemical conversion.

Introduction

The bacterial synthesis of indole-3-acetic acid (IAA), a key signaling molecule in plant growth and development, predominantly proceeds through several tryptophan-dependent pathways. Among these, the indole-3-pyruvate (IPA) pathway is of significant interest due to its widespread occurrence in plant-associated and free-living bacteria. The initial and committing step of this pathway is the transamination of L-tryptophan to this compound (IPyA). This reaction is catalyzed by tryptophan aminotransferase (EC 2.6.1.27), a pyridoxal-5'-phosphate (PLP) dependent enzyme. The resulting IPyA is subsequently decarboxylated to indole-3-acetaldehyde by indole-3-pyruvate decarboxylase (IPDC), which is then oxidized to IAA. Understanding and optimizing the synthesis of IPyA is crucial for manipulating IAA production for agricultural applications and for the potential use of IPyA as a precursor in the synthesis of other valuable indole compounds.

The Core Biochemical Pathway

The conversion of tryptophan to IPyA is a reversible transamination reaction where the amino group of tryptophan is transferred to an α-keto acid acceptor, typically α-ketoglutarate, yielding IPyA and glutamate.

Quantitative Data

A comprehensive understanding of the enzymatic conversion of tryptophan to IPyA requires quantitative data on enzyme kinetics and production yields. The following tables summarize key parameters from studies on relevant bacterial enzymes and production systems.

Enzyme Kinetic Parameters

The kinetic properties of tryptophan aminotransferase and the subsequent enzyme in the pathway, indole-3-pyruvate decarboxylase, are critical for designing and modeling IPyA production systems.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (nmol/min/mg) | Reference |

| Tryptophan Aminotransferase | Enterobacter cloacae | L-Tryptophan | 3.3 | Not Reported | [1] |

| This compound | 0.024 | Not Reported | [1] | ||

| Aspartate Aminotransferase (AspC) | Escherichia coli | Not specified | Not Reported | 5.7 (crude extract) | [2] |

| Indole-3-pyruvate Decarboxylase | Enterobacter cloacae | This compound | 0.015 | Not Reported | [3] |

| Pyruvic acid | 2.5 | Not Reported | [3] | ||

| Indole-3-pyruvate Decarboxylase (IpdC) | Enterobacter cloacae | Not specified | Not Reported | 215.6 (crude extract) | [2] |

Table 1: Kinetic Parameters of Key Enzymes in the IPA Pathway.

Optimal Conditions for IPyA Production

The efficiency of IPyA synthesis is highly dependent on the cultivation conditions of the producing bacterium.

| Parameter | Optimal Value | Organism | Reference |

| Carbon Source | Not specified | Streptomyces griseoflavus | |

| Nitrogen Source | NH4NO3 (0.55 g/100 mL) | Streptomyces griseoflavus | |

| Precursor | DL-Tryptophan (0.4 g/100 mL) | Streptomyces griseoflavus | |

| pH | 7.0 | Streptomyces griseoflavus | |

| Temperature | 28°C | Streptomyces griseoflavus | |

| Incubation Period | 6 days | Streptomyces griseoflavus | |

| Other | Shaking, in the dark | Streptomyces griseoflavus |

Table 2: Optimal Culture Conditions for this compound Production.

IPyA and IAA Production Yields in Engineered Bacteria

Recombinant bacteria engineered to express key enzymes of the IPA pathway provide insights into the potential yields of IPyA and its downstream product, IAA.

| Host Organism | Expressed Genes | Substrate (Tryptophan) | Product(s) & Yield | Reference |

| E. coli DH5α | ipdC (E. cloacae), aspC (E. coli), iad1 (U. maydis) | 2 g/L | IAA: ~1.1 g/L; Tryptophol (TOL): 0.13 g/L | [2] |

| E. coli IAA68 (tnaA mutant) | ipdC (E. cloacae), aspC (E. coli), iad1 (U. maydis) | 2 g/L | IAA: 1.8 g/L | [2] |

| E. coli IAA68 (tnaA mutant) | ipdC (E. cloacae), aspC (E. coli), iad1 (U. maydis) | 4 g/L | IAA: 3.0 g/L | [2] |

Table 3: Production of IAA via the IPA Pathway in Recombinant Escherichia coli.

Experimental Protocols

Detailed methodologies are essential for the successful study and application of bacterial IPyA synthesis. The following sections provide protocols for key experiments.

Purification of Recombinant His-tagged Tryptophan Aminotransferase

This protocol describes the purification of a His-tagged tryptophan aminotransferase, a common approach for obtaining pure enzyme for characterization.

Materials:

-

E. coli strain expressing the His-tagged tryptophan aminotransferase

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

-

Storage Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol

-

Ni-NTA affinity chromatography column

-

Sonciator

-

Centrifuge

-

Dialysis tubing

-

Ultrafiltration unit

Protocol:

-

Inoculate a starter culture of the E. coli expression strain and grow overnight.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Equilibrate the Ni-NTA column with Lysis Buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with 10-20 column volumes of Wash Buffer.

-

Elute the bound protein with 5-10 column volumes of Elution Buffer, collecting fractions.

-

Analyze the fractions for the presence of the purified protein by SDS-PAGE.

-

Pool the fractions containing the purified protein and dialyze against Storage Buffer overnight at 4°C.

-

Concentrate the dialyzed protein using an ultrafiltration unit.

-

Determine the protein concentration and store at -80°C.

Spectrophotometric Assay for Tryptophan Aminotransferase Activity

This colorimetric assay is based on the reaction of the product, this compound, with Salkowski's reagent to produce a colored compound that can be quantified spectrophotometrically.[4]

Materials:

-

Purified tryptophan aminotransferase

-

L-Tryptophan solution

-

α-Ketoglutarate solution

-

Pyridoxal-5'-phosphate (PLP) solution

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Salkowski's Reagent (e.g., 0.5 M FeCl3 in 35% perchloric acid)

-

This compound (for standard curve)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing L-tryptophan, α-ketoglutarate, and PLP in the reaction buffer.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of the purified enzyme.

-

Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid, which is part of the Salkowski's reagent).

-

Add Salkowski's reagent to the reaction mixture and incubate in the dark for 20-30 minutes for color development.

-

Measure the absorbance of the solution at approximately 530 nm.

-

Prepare a standard curve using known concentrations of IPyA reacted with Salkowski's reagent.

-

Calculate the concentration of IPyA produced in the enzymatic reaction from the standard curve.

-

Express the enzyme activity in units such as nmol of IPyA formed per minute per mg of enzyme.

Conclusion

The bacterial synthesis of this compound from tryptophan is a fundamental biochemical process with significant implications for agriculture and biotechnology. This guide has provided a consolidated resource of quantitative data and detailed experimental protocols related to this pathway. While significant progress has been made in characterizing the key enzymes and optimizing production, further research is needed to fully elucidate the kinetic parameters of tryptophan aminotransferases from a wider range of bacterial species and to precisely quantify IPyA yields in various engineered systems. The methodologies and data presented here offer a solid foundation for future investigations aimed at harnessing the full potential of this important metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of indole-3-acetic acid-producing Escherichia coli by functional expression of IpdC, AspC, and Iad1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of Indole-3-pyruvic Acid in Plant Growth and Development: An In-depth Technical Guide

Abstract

Indole-3-pyruvic acid (IPA) is a pivotal, yet often overlooked, molecule in the intricate network of phytohormone regulation that governs plant life. While not traditionally considered an active auxin itself, IPA holds a critical position as the central intermediate in the primary biosynthetic pathway of indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants. This technical guide provides a comprehensive overview of the multifaceted role of IPA in plant growth and development. It delves into the enzymatic machinery of the IPA pathway, its intricate regulation, and its ultimate impact on plant physiology. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as an essential resource for researchers in plant biology and agrochemical development.

Introduction: The Central Role of the this compound Pathway

Auxins are a class of phytohormones that orchestrate a vast array of developmental processes in plants, including cell division, elongation, and differentiation, as well as responses to environmental cues.[1][2] The predominant and most potent natural auxin is indole-3-acetic acid (IAA).[1][3] For decades, the precise biosynthetic routes to IAA remained a subject of intense research. It is now widely accepted that the main pathway for IAA biosynthesis in plants is the tryptophan (Trp)-dependent, two-step pathway that proceeds via an this compound (IPA) intermediate.[1][4][5] This pathway is highly conserved across the plant kingdom, from bryophytes to angiosperms, underscoring its fundamental importance.[6]

The IPA pathway consists of two key enzymatic reactions:

-

Conversion of L-Tryptophan to this compound: This initial step is catalyzed by a family of aminotransferases known as TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1) and its homologs, TAA-RELATED (TAR) proteins.[1][2]

-

Conversion of this compound to Indole-3-acetic acid: The final step in the synthesis of IAA from IPA is mediated by the YUCCA (YUC) family of flavin-containing monooxygenases.[1][2]

Given that IPA is the direct precursor to IAA, its synthesis, metabolism, and transport are critical control points in regulating auxin homeostasis and, consequently, plant growth and development.

The this compound Biosynthetic and Signaling Pathway

The synthesis of IAA via the IPA pathway is a tightly regulated process that is integral to the overall auxin signaling network.

Biosynthesis of this compound

The conversion of L-tryptophan to IPA by TAA1/TAR enzymes is the first committed step in the IPA pathway.[7][8] These enzymes are dependent on pyridoxal 5'-phosphate (PLP) as a cofactor.[9] The expression and activity of TAA1/TARs are subject to developmental and environmental regulation, allowing for precise spatial and temporal control of auxin biosynthesis.

Conversion of IPA to IAA

The YUC family of enzymes catalyzes the oxidative decarboxylation of IPA to yield IAA.[10][11] This step is considered the rate-limiting step in the IPA pathway.[9] Overexpression of YUC genes leads to auxin overproduction phenotypes, highlighting their critical role in controlling IAA levels.[9]

Feedback Regulation of the IPA Pathway

Recent studies have revealed a sophisticated feedback mechanism that governs the activity of the IPA pathway. This compound itself acts as a negative feedback regulator of TAA1 activity.[7][9] This regulation is achieved through competitive inhibition, where IPA competes with the substrate, L-tryptophan, for binding to the TAA1 enzyme.[8][9] This feedback loop is crucial for maintaining IPA homeostasis, preventing its over-accumulation and ensuring a steady supply for IAA synthesis.[7][9]

// Invisible nodes and edges for positioning node [style=invis, width=0, height=0, label=""]; edge [style=invis]; Trp_helper -> TAA1; TAA1_helper -> IPA; IPA_helper -> YUC; YUC_helper -> IAA; } caption: "The this compound (IPA) Pathway for IAA Biosynthesis and its Regulation."

Downstream Auxin Signaling

Once synthesized, IAA, derived from IPA, initiates a well-characterized signaling cascade. IAA binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[6] This binding promotes the ubiquitination and subsequent degradation of Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.[6] The degradation of Aux/IAA proteins liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of auxin-responsive genes, leading to various physiological responses.[6][12]

// Logical Grouping {rank=same; IAA; TIR1_AFB;} {rank=same; SCF; Aux_IAA;} {rank=same; ARF; Proteasome;} } caption: "Canonical Auxin (IAA) Signaling Pathway."

Quantitative Data on this compound

Precise quantification of IPA is essential for understanding its role in auxin homeostasis. The following tables summarize key quantitative data related to IPA.

Table 1: Endogenous Levels of this compound in Plant Tissues

| Plant Species | Tissue | Endogenous IPA Level | Method |

| Arabidopsis thaliana | 5- to 12-day-old seedlings | 4 - 13 ng/g fresh weight | GC-SIM-MS |

| Solanum lycopersicum (Tomato) | Shoots | 8 - 10 ng/g fresh weight | GC-MS |

Table 2: Kinetic Parameters of TAA1 Aminotransferase

| Enzyme | Substrate | Km (µM) |

| Arabidopsis thaliana TAA1 | L-Tryptophan | 43.6 |

| Arabidopsis thaliana TAA1 | This compound | 0.7 |

Data from Sato et al. (2022)[9]

Table 3: Effects of Exogenous Auxin Application on Plant Growth (Illustrative Data from IBA Studies)

| Plant Species | Auxin (IBA) Conc. | Observed Effect |

| Actinidia deliciosa (Kiwifruit) | 1000 ppm | Increased number of roots and root biomass. |

| Actinidia deliciosa (Kiwifruit) | 2000 ppm | Highest rooting percentage. |

| Pterocarya fraxinifolia | 1000 - 2000 ppm | Optimal rooting and shoot development. |

| Arabidopsis thaliana | 10 µM | Efficiently induced adventitious rooting in stem segments. |

Note: Data for Indole-3-butyric acid (IBA), a closely related auxin, are presented to illustrate the dose-dependent effects of exogenous auxin application on rooting and plant development.[13][14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of Endogenous this compound by GC-MS

This protocol is adapted from methods described for Arabidopsis thaliana and Solanum lycopersicum.[4][8]

1. Tissue Homogenization:

-

Flash-freeze a known weight of plant tissue (e.g., 100-500 mg) in liquid nitrogen.

-

Grind the tissue to a fine powder using a mortar and pestle or a mechanical homogenizer.

2. Extraction:

-

Resuspend the powdered tissue in 80% methanol containing an appropriate internal standard (e.g., [13C6]-IAA or a synthesized labeled IPA).

-

Incubate at 4°C for at least 1 hour with gentle agitation.

-

Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant.

3. Derivatization and Purification:

-

To stabilize the labile IPA, add hydroxylamine hydrochloride to the crude extract to form the IPA-oxime derivative.[4] Alternatively, use pentafluorobenzyl bromide to form the pentafluorobenzyl oxime derivative.[8]

-

Partition the extract against ethyl acetate.

-

Further purify the sample using a C18 solid-phase extraction (SPE) column.

-

Perform a final purification step using reversed-phase high-performance liquid chromatography (HPLC).

4. GC-MS Analysis:

-

Evaporate the purified fraction to dryness and resuspend in a suitable solvent for GC-MS analysis.

-

Analyze the sample using a gas chromatograph coupled to a mass spectrometer operating in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized IPA and the internal standard.

In Vitro Enzyme Assay for TAA1 Activity

This protocol is based on the method described by Sato et al. (2022).[9]

1. Recombinant Enzyme Preparation:

-

Express and purify recombinant TAA1 protein from E. coli or another suitable expression system.

2. Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl (pH 8.5)

-

1 mM of the amino acid acceptor (e.g., Alanine)

-

Varying concentrations of this compound (e.g., 0.1 to 1.2 µM) to determine Km

-

10 µM Pyridoxal 5'-phosphate (PLP)

-

A known amount of purified TAA1 enzyme (e.g., 50 ng)

-

3. Enzymatic Reaction:

-

Initiate the reaction by adding the TAA1 enzyme to the reaction mixture.

-

Incubate at 35°C for a defined period (e.g., 1 minute).

-

Stop the reaction by adding a small volume of 1 M HCl.

4. Product Quantification:

-

Measure the production of L-tryptophan using HPLC with fluorescence detection.

-

Calculate enzyme kinetics (Km and Vmax) from the reaction rates at different substrate concentrations.

The Physiological Functions of this compound in Plant Growth and Development

The primary physiological function of IPA is to serve as a direct precursor for IAA biosynthesis. Therefore, the physiological effects of IPA are largely synonymous with those of IAA.

Root Development

Auxin, and by extension the IPA pathway, is a master regulator of root system architecture. It is involved in:

-

Primary root elongation: Auxin produced in the shoot is transported to the root apex, where it maintains the stem cell niche and controls the rate of cell division and elongation.

-

Lateral root formation: Auxin maxima, established through polar transport, are required for the initiation and emergence of lateral roots.[16]

-

Root hair development: Auxin promotes the formation of root hairs, which are crucial for nutrient and water uptake.

Shoot Development

The IPA pathway is also essential for the proper development of the shoot system, including:

-

Apical dominance: Auxin produced in the apical bud suppresses the growth of axillary buds.

-

Leaf development: Auxin is involved in the initiation and expansion of leaves.

-

Vascular tissue differentiation: The formation of xylem and phloem is dependent on auxin gradients.

Reproductive Development

Auxin biosynthesis via the IPA pathway plays a role in:

-

Flower development: Proper organ formation within the flower is auxin-dependent.

-

Fruit development: Auxin is critical for fruit set and growth. In some species, exogenous application of auxin can induce parthenocarpy (fruit development without fertilization).

Future Perspectives and Unanswered Questions

While the role of IPA as a central intermediate in auxin biosynthesis is well-established, several questions remain:

-

Direct Signaling of IPA: Is it possible that IPA has signaling functions independent of its conversion to IAA? While there is currently no direct evidence for a specific IPA receptor in plants, the structural similarity of IPA to IAA warrants further investigation into its potential to interact with auxin signaling components.

-

Regulation of IPA Transport: How is IPA transported within and between cells? Understanding the transport mechanisms for this key intermediate will provide further insights into the regulation of auxin gradients.

-

Crosstalk with Other Hormonal Pathways: How does the IPA pathway integrate with other phytohormone signaling networks, such as those for cytokinins, gibberellins, and abscisic acid, to fine-tune plant development?

Conclusion

This compound is a cornerstone of auxin biology. As the direct precursor to IAA in the main biosynthetic pathway, the regulation of IPA synthesis and metabolism is paramount to controlling auxin homeostasis and, consequently, nearly all aspects of plant growth and development. The methodologies and data presented in this technical guide provide a foundation for researchers to further explore the intricacies of the IPA pathway and its potential for manipulation in agricultural and biotechnological applications. A deeper understanding of IPA's role will undoubtedly contribute to the development of novel strategies for improving crop yield and resilience.

References

- 1. anytimeale.com [anytimeale.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Challenges to design-oriented breeding of root system architecture adapted to climate change - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Indole pyruvate decarboxylase gene regulates the auxin synthesis pathway in rice by interacting with the indole-3-acetic acid–amido synthetase gene, promoting root hair development under cadmium stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uicnmed.org [uicnmed.org]

- 12. Genome-Wide Binding Analysis of the Transcription Activator IDEAL PLANT ARCHITECTURE1 Reveals a Complex Network Regulating Rice Plant Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]

- 14. Shoot Development in Grapevine (Vitis vinifera) is Affected by the Modular Branching Pattern of the Stem and Intra‐ and Inter‐shoot Trophic Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news.mongabay.com [news.mongabay.com]

- 16. researchgate.net [researchgate.net]

Indole-3-pyruvic acid biosynthesis in plant-associated microbes

An In-depth Technical Guide to Indole-3-Pyruvic Acid Biosynthesis in Plant-Associated Microbes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, is a critical signaling molecule that governs a vast array of developmental processes. A significant portion of the IAA influencing plant life is synthesized by plant-associated microbes, including beneficial plant growth-promoting bacteria (PGPB) and phytopathogens. Understanding the biosynthetic pathways of microbial IAA is paramount for applications in agriculture and biotechnology. Among the multiple routes for IAA synthesis, the this compound (IPyA) pathway is one of the most significant and widespread in these microorganisms. This technical guide provides a comprehensive overview of the IPyA pathway, detailing its core enzymatic steps, key enzymes, regulatory mechanisms, and quantitative data. Furthermore, it supplies detailed experimental protocols for the analysis of this pathway and its products, supplemented with visual diagrams to clarify complex relationships and workflows.

The this compound (IPyA) Pathway: A Core Route to Auxin

The IPyA pathway is a tryptophan-dependent route for IAA biosynthesis found in both plants and a wide range of associated bacteria, including species of Enterobacter, Azospirillum, Bradyrhizobium, and Paenibacillus.[1][2][3] The pathway consists of a three-step enzymatic conversion of L-tryptophan to indole-3-acetic acid.

The central steps are:

-

Transamination: L-tryptophan (Trp) is converted to this compound (IPyA) by a tryptophan aminotransferase.[1][2]

-

Decarboxylation: IPyA is decarboxylated to form indole-3-acetaldehyde (IAAld). This step is catalyzed by the key enzyme, indolepyruvate decarboxylase (IPDC), and is often the rate-limiting step in the pathway.[1][2][3]

-

Oxidation: IAAld is subsequently oxidized to produce the final active auxin, indole-3-acetic acid (IAA). This final conversion can be carried out by various aldehyde dehydrogenases, mutases, or oxidases.[1][2][4]